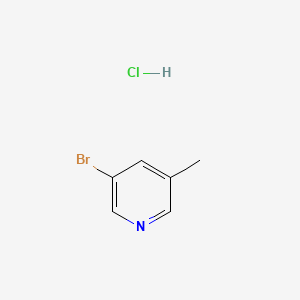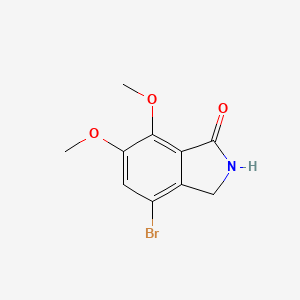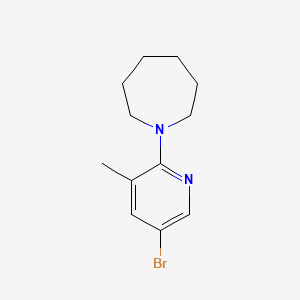![molecular formula C14H22ClNO B1441123 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride CAS No. 1146956-94-6](/img/structure/B1441123.png)
3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride include its molecular formula (C14H22ClNO) and its CAS number (1146956-94-6) . Detailed properties such as melting point, boiling point, and density are not provided in the available resources .Applications De Recherche Scientifique
Antioxidant Properties and Redox Behavior
- Pyrrolidine derivatives containing a sterically hindered phenol fragment, similar in structure to 3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride, have been found to possess significant antioxidant properties. Research utilizing cyclic voltammetry indicated that derivatives of (3,5-di-tert-butyl-4-hydroxyphenyl)pyrrolidine-2-carboxylic acid undergo two-stage irreversible oxidation, resulting in the formation of a phenoxy radical. The stability of the phenoxy radical, confirmed through ESR spectroscopy, suggests potential applications of these compounds as antioxidant agents (Osipova et al., 2011).
Catalytic Properties in Organic Reactions
- Certain pyrrolidine derivatives have been shown to be effective in catalyzing reactions involving tert-butylperoxy radicals. These radicals, generated efficiently by dirhodium caprolactamate, are potent oxidants for phenols and anilines. The research demonstrated that these pyrrolidine derivatives facilitate selective oxidation of para-substituted phenols and anilines under specific conditions, highlighting their utility in organic synthesis (Ratnikov et al., 2011).
Stability and Interaction in Metal Complexes
- Research into zinc complexes of Schiff and Mannich bases with tert-butyl and other substituents revealed insights into spin interaction and stability within these complexes. The study, focusing on the redox properties and stability of the phenolates in these compounds, provides a foundation for understanding the interaction dynamics in metal complexes involving similar pyrrolidine derivatives (Orio et al., 2010).
Complexation and Antioxidant Properties
- Pyrrolidine derivatives containing bulky phenol fragments have been explored for their complexation properties and potential as antioxidants. The synthesis of new 2-pyridylethylphosphinates and diphosphinates containing these fragments indicates promising applications as complexones and antioxidants (Prishchenko et al., 2008).
Synthetic Applications in Asymmetric Synthesis
- Research into the asymmetric synthesis of pyrrolidine derivatives, such as N-tert-butyl disubstituted pyrrolidines, demonstrates the utility of these compounds in producing chiral pyrrolidines. The high yield and enantioselectivity of these reactions underline the significance of these compounds in the synthesis of complex organic molecules (Chung et al., 2005).
Propriétés
IUPAC Name |
3-(2-tert-butylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-14(2,3)12-6-4-5-7-13(12)16-11-8-9-15-10-11;/h4-7,11,15H,8-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQVDXURIGIWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

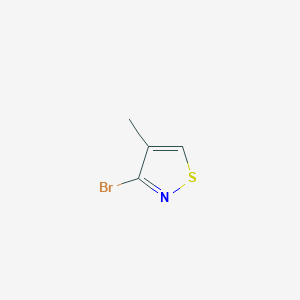
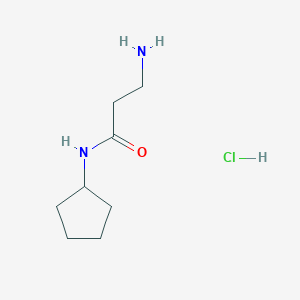
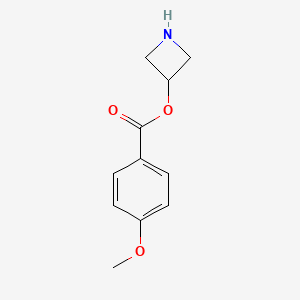
![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
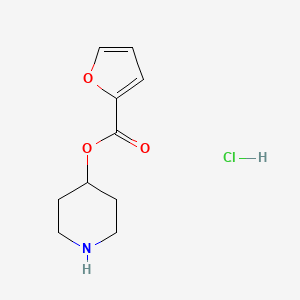
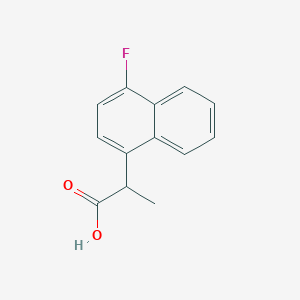
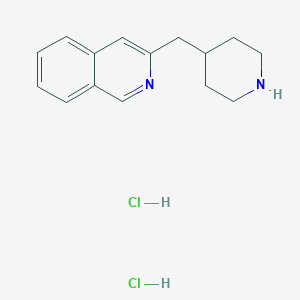

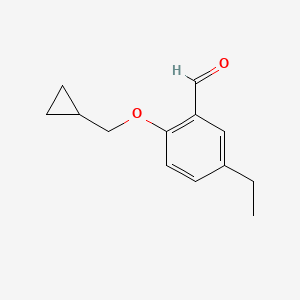
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(ethyl)-amino]-1-ethanol](/img/structure/B1441058.png)
![2-[(6-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1441059.png)
